molecular formula C20H17ClN2O3 B2882764 2-((4-Chlorophenyl)amino)-3-morpholinonaphthalene-1,4-dione CAS No. 307541-98-6

2-((4-Chlorophenyl)amino)-3-morpholinonaphthalene-1,4-dione

Cat. No.: B2882764
CAS No.: 307541-98-6
M. Wt: 368.82
InChI Key: FXWKDJUKFVXPDB-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)amino)-3-morpholinonaphthalene-1,4-dione is a complex organic compound that features a naphthalene core substituted with a morpholine ring and a 4-chlorophenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)amino)-3-morpholinonaphthalene-1,4-dione typically involves a multi-step process. One common method includes the reaction of 4-chloroaniline with naphthalene-1,4-dione in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)amino)-3-morpholinonaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, which can have different functional groups attached to the naphthalene core, enhancing their chemical and biological properties .

Scientific Research Applications

2-((4-Chlorophenyl)amino)-3-morpholinonaphthalene-1,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)amino)-3-morpholinonaphthalene-1,4-dione involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Bromophenyl)amino)-3-morpholinonaphthalene-1,4-dione
  • 2-((4-Fluorophenyl)amino)-3-morpholinonaphthalene-1,4-dione
  • 2-((4-Methylphenyl)amino)-3-morpholinonaphthalene-1,4-dione

Uniqueness

Compared to these similar compounds, 2-((4-Chlorophenyl)amino)-3-morpholinonaphthalene-1,4-dione exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity, biological activity, and overall stability. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-(4-chloroanilino)-3-morpholin-4-ylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c21-13-5-7-14(8-6-13)22-17-18(23-9-11-26-12-10-23)20(25)16-4-2-1-3-15(16)19(17)24/h1-8,22H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWKDJUKFVXPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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